

Physical characteristics of 2-Bromo-6-ethoxyaniline

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Bromo-6-ethoxyaniline

Cat. No.: B1373255

[Get Quote](#)

An In-depth Technical Guide to the Physical Characteristics of **2-Bromo-6-ethoxyaniline**

Abstract

2-Bromo-6-ethoxyaniline is a substituted aniline derivative that serves as a valuable building block in synthetic organic chemistry. Its unique arrangement of bromo, ethoxy, and amino functional groups on the benzene ring makes it a versatile intermediate for the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical sectors.^[1] This guide provides a comprehensive overview of the core physical and chemical characteristics of **2-Bromo-6-ethoxyaniline** (CAS No. 1072945-59-5), offering a foundational resource for researchers, chemists, and drug development professionals. We will delve into its structural and physicochemical properties, expected spectroscopic signatures, and the standardized protocols for its characterization. Furthermore, this document consolidates critical safety, handling, and storage information derived from data on closely related halogenated anilines to ensure best practices in a laboratory setting.

Molecular Structure and Core Identifiers

The foundational step in characterizing any chemical compound is to understand its structure and fundamental identifiers. **2-Bromo-6-ethoxyaniline** features a primary amine (-NH₂) and an ethoxy (-OCH₂CH₃) group at positions 1 and 2, respectively, with a bromine (-Br) atom at position 6 of the benzene ring. This ortho-substitution pattern significantly influences the molecule's reactivity and physical properties.

Caption: Chemical Structure of **2-Bromo-6-ethoxyaniline**.

Physicochemical Properties

The physical state, solubility, and thermal properties of a compound are critical for planning reactions, purification, and storage. While extensive experimental data for **2-Bromo-6-ethoxyaniline** is not widely published, we can consolidate known and predicted values.

Property	Value	Source
CAS Number	1072945-59-5	[1] [2]
Molecular Formula	C ₈ H ₁₀ BrNO	[1]
Molecular Weight	216.08 g/mol	[1]
Appearance	Solid (Expected)	Inferred from analogs [3]
Boiling Point	267.4 ± 20.0 °C (Predicted)	[1]
Density	1.455 ± 0.06 g/cm ³ (Predicted)	[1]
Melting Point	Not available. Requires experimental determination.	N/A
Solubility	Sparingly soluble in water; more soluble in organic solvents like ethanol, methanol, and chloroform (Expected).	Inferred from 2-bromoaniline [4] [5]

Expert Insights: The limited solubility in water is expected due to the hydrophobic nature of the brominated benzene ring.[\[4\]](#) The amino and ethoxy groups can participate in hydrogen bonding, but the overall character of the molecule is dominated by the aromatic system.[\[4\]](#) For synthetic applications, dissolution in common organic solvents such as dichloromethane (DCM), ethyl acetate, or tetrahydrofuran (THF) is anticipated to be effective. The predicted high boiling point suggests that purification by vacuum distillation is a viable method, should the compound be a liquid or low-melting solid at room temperature.[\[1\]](#)

Spectroscopic Characterization Profile

Confirming the identity and purity of **2-Bromo-6-ethoxyaniline** requires a suite of spectroscopic techniques. Based on its structure, the following spectral features are anticipated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

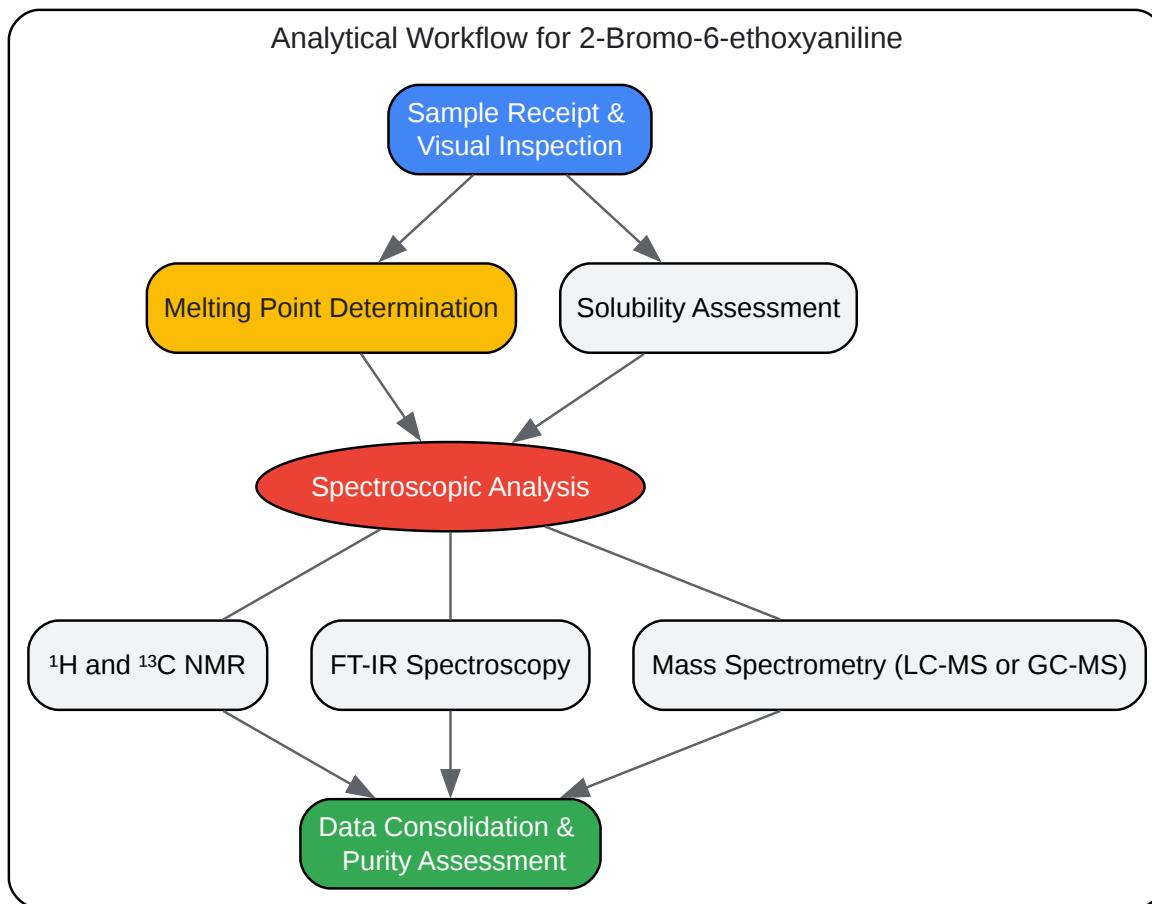
- ^1H NMR: The proton NMR spectrum is expected to be highly informative.
 - Aromatic Protons (3H): Three signals in the aromatic region (~6.5-7.5 ppm), exhibiting complex splitting patterns (doublets, triplets) due to coupling between them.
 - Amine Protons (2H): A broad singlet for the $-\text{NH}_2$ protons, typically in the range of 3.5-4.5 ppm. The chemical shift can vary with solvent and concentration.
 - Ethoxy Protons (5H): A quartet (~4.0 ppm) for the methylene ($-\text{OCH}_2$) protons coupled to the methyl group, and a triplet (~1.4 ppm) for the terminal methyl ($-\text{CH}_3$) protons coupled to the methylene group.
- ^{13}C NMR: The carbon NMR spectrum should display 8 distinct signals, corresponding to the 8 carbon atoms in the molecule.
 - Aromatic Carbons (6C): Six signals in the range of ~110-150 ppm. The carbons directly attached to the electronegative nitrogen, oxygen, and bromine atoms will have characteristic shifts.
 - Ethoxy Carbons (2C): Two signals in the aliphatic region; one for the $-\text{OCH}_2$ carbon (~60-70 ppm) and one for the $-\text{CH}_3$ carbon (~15 ppm).

Infrared (IR) Spectroscopy

The IR spectrum provides crucial information about the functional groups present.

- N-H Stretch: A pair of medium-to-weak bands in the $3300\text{-}3500\text{ cm}^{-1}$ region, characteristic of a primary amine.
- C-H Stretch (Aromatic): Signals typically appear just above 3000 cm^{-1} .

- C-H Stretch (Aliphatic): Signals for the ethoxy group will appear just below 3000 cm^{-1} .
- C=C Stretch (Aromatic): One or more bands in the 1450-1600 cm^{-1} region.
- C-O Stretch (Ether): A strong, characteristic band for the aryl-alkyl ether linkage, expected around 1200-1250 cm^{-1} .
- C-Br Stretch: A signal in the fingerprint region, typically between 500-650 cm^{-1} .


Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and elemental composition.

- Molecular Ion Peak: The key feature will be the molecular ion peak (M^+). Due to the presence of bromine, this will appear as a pair of peaks of nearly equal intensity: one for the isotope ^{79}Br (M) and one for the isotope ^{81}Br ($\text{M}+2$). For $\text{C}_8\text{H}_{10}^{79}\text{BrNO}$, the expected mass is ~ 214.99 Da, and for $\text{C}_8\text{H}_{10}^{81}\text{BrNO}$, it is ~ 216.99 Da.
- Fragmentation Pattern: Common fragmentation pathways may include the loss of the ethoxy group or the bromine atom, providing further structural confirmation.

Standardized Experimental Protocols

To ensure data integrity and reproducibility, standardized characterization workflows are paramount. The following protocols are recommended for a comprehensive physical analysis of a new or uncharacterized batch of **2-Bromo-6-ethoxyaniline**.

[Click to download full resolution via product page](#)

Caption: Recommended workflow for the physical and structural characterization.

Protocol 1: Melting Point Determination

Causality: The melting point is a sensitive indicator of purity. A sharp, narrow melting range typically signifies a high-purity compound, while a broad or depressed range suggests the presence of impurities.

- Sample Preparation: Place a small, dry amount (1-2 mg) of the crystalline solid into a capillary tube, ensuring it is well-packed to a height of 2-3 mm.
- Apparatus Setup: Use a calibrated digital melting point apparatus.

- Measurement:
 - Set a rapid heating ramp (10-15 °C/min) to approximate the melting point.
 - Allow the apparatus to cool.
 - Perform a second measurement with a new sample, starting the slow ramp (1-2 °C/min) approximately 10 °C below the estimated melting point.
- Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

Protocol 2: NMR Sample Preparation and Acquisition

Causality: NMR provides the most definitive information for structural elucidation. Deuterated solvents are used to avoid large solvent signals in the ^1H spectrum.

- Sample Preparation: Dissolve 5-10 mg of **2-Bromo-6-ethoxyaniline** in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a clean NMR tube.
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.00 ppm).
- Acquisition:
 - Acquire a ^1H NMR spectrum using a 300 MHz or higher field spectrometer. Standard parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds.
 - Acquire a proton-decoupled ^{13}C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ^{13}C .

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for **2-Bromo-6-ethoxyaniline** is not widely available, data from analogous bromoanilines provide a strong basis for safe handling protocols.[\[6\]](#)[\[7\]](#)[\[8\]](#)

- Hazard Identification:

- Expected to be harmful if swallowed, in contact with skin, or if inhaled.[6]
- Likely to cause skin and serious eye irritation.[8]
- May cause respiratory irritation.[7]
- Handling and Personal Protective Equipment (PPE):
 - Handle only in a well-ventilated area, preferably within a chemical fume hood.
 - Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[6]
 - Avoid breathing dust. Wash hands thoroughly after handling.[7]
- First Aid Measures:
 - Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[6]
 - Skin: Wash off immediately with plenty of soap and water. Remove contaminated clothing. [6][8]
 - Inhalation: Remove the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.
 - Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.
- Storage:
 - Store in a tightly closed container in a cool, dry, and well-ventilated place.
 - Keep away from strong oxidizing agents and strong acids.
 - Some vendors recommend storage at 2-8°C, protected from light, and under an inert gas atmosphere.[1]

Conclusion

2-Bromo-6-ethoxyaniline is a key synthetic intermediate with a well-defined molecular structure. While some of its physical properties, such as boiling point and density, are currently based on predictive models, this guide establishes the expected physicochemical and spectroscopic characteristics. The provided protocols offer a robust framework for empirical verification and quality control. Adherence to the outlined safety procedures, derived from structurally similar compounds, is essential for minimizing risk during handling and experimentation. This document serves as a critical resource to empower researchers in their utilization of this versatile chemical building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Bromo-6-ethoxyaniline [myskinrecipes.com]
- 2. chembk.com [chembk.com]
- 3. 2-Bromo-6-methoxyaniline | Sigma-Aldrich [sigmaaldrich.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. chembk.com [chembk.com]
- 6. fishersci.com [fishersci.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. tcichemicals.com [tcichemicals.com]
- To cite this document: BenchChem. [Physical characteristics of 2-Bromo-6-ethoxyaniline]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1373255#physical-characteristics-of-2-bromo-6-ethoxyaniline>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com